4-Bromothiophene-2-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related bromothiophene compounds often involves the use of bromination and Suzuki cross-coupling reactions. For instance, Ames and Ribeiro (1975) demonstrated the synthesis of thienopyridinones and thienopyranones from bromothiophen carboxylic acids using copper or copper(II) acetate as catalysts (Ames & Ribeiro, 1975). Rizwan et al. (2021) also explored the synthesis of bromothiophene derivatives using palladium(0) catalysis (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure of bromothiophene derivatives can be analyzed using techniques like Density Functional Theory (DFT). Rizwan et al. (2021) performed DFT investigations to determine the structural characteristics of bromothiophene derivatives, providing insight into their frontier molecular orbitals and molecular electrostatic potential (Rizwan et al., 2021).
Chemical Reactions and Properties
Bromothiophenes undergo various chemical reactions, including Suzuki cross-coupling, as demonstrated by Rizwan et al. (2021) (Rizwan et al., 2021). Additionally, palladium-catalyzed C-H homocoupling reactions have been utilized in the synthesis of oligothiophenes as shown by Takahashi et al. (2006) (Takahashi et al., 2006).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and refractive index, can be determined using standard techniques. For example, the study of similar compounds, like bromo-dichloroacetophenone by Yang Feng-ke (2004), involves measuring these physical constants (Yang Feng-ke, 2004).
Chemical Properties Analysis
The chemical properties of bromothiophenes can be explored through studies focusing on their reactivity, stability, and electronic properties. For instance, Rasool et al. (2020) evaluated the reactivity descriptors and NLO response of synthesized bromothiophene derivatives (Rasool et al., 2020).
Scientific Research Applications
Syntheses of Heterocyclic Compounds : The sodium salts of bromothiophen carboxylic acids, including 4-bromothiophene-2-acetic acid, have been used to synthesize thienopyranones and thienopyridinones. These compounds are produced via condensation reactions and have potential applications in pharmaceuticals and materials science (Ames & Ribeiro, 1975).
Preparation of Substituted Bromothiophenes : Research has demonstrated the preparation of various substituted bromothiophenes, which are important intermediates in the synthesis of complex molecules used in pharmaceuticals and organic materials (Masquelin & Obrecht, 1994).
Synthesis and Optimization : Studies on the synthesis of bromothiophenes, such as 2-bromothiophene, have been conducted to optimize production methods, which are crucial for their use in various industrial applications (Chen Li-gong, 2007).
Synthesis of Brominated Anilines : Research includes the synthesis of brominated aniline derivatives using 4-bromothiophene-2-acetic acid as a precursor. These compounds have been studied for their non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021).
Cationic Polymerization of Halogenated Thiophenes : The polymerization of halogenated thiophenes, such as bromothiophenes, has been explored, which is significant in the development of conductive polymers and electronic materials (Balasubramanian et al., 2014).
Preparation of Organic Intermediates : Methods for preparing drug intermediates from bromothiophenes, emphasizing the significance in medicinal chemistry and drug development (W. Min, 2015).
Adsorption Studies for Environmental Applications : Studies on the adsorption behavior of compounds like trichlorophenoxy acetic acid on nano-composites highlight the environmental applications of bromothiophenes in pollutant removal and sensor technology (Khan & Akhtar, 2011).
Spasmolytic Activity of Thiophene Derivatives : Research into the synthesis and biological activity of thiophene derivatives, including those derived from bromothiophene carboxylic acids, for potential pharmaceutical applications (Rasool et al., 2020).
Safety And Hazards
The safety data sheet for 4-Bromothiophene-2-acetic acid indicates that it is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P301 + P312, P302 + P352, and P305 + P351 + P338 .
properties
IUPAC Name |
2-(4-bromothiophen-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-4-1-5(10-3-4)2-6(8)9/h1,3H,2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBAXZWESSFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611728 | |
Record name | (4-Bromothiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophene-2-acetic acid | |
CAS RN |
161942-89-8 | |
Record name | (4-Bromothiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromothiophen-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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